2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
CAS No.:
Cat. No.: VC15250124
Molecular Formula: C17H19ClN2OS
Molecular Weight: 334.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19ClN2OS |
|---|---|
| Molecular Weight | 334.9 g/mol |
| IUPAC Name | 2-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide |
| Standard InChI | InChI=1S/C17H19ClN2OS/c18-14-7-2-1-6-13(14)17(21)19-12-15(16-8-5-11-22-16)20-9-3-4-10-20/h1-2,5-8,11,15H,3-4,9-10,12H2,(H,19,21) |
| Standard InChI Key | SBMCAZYHWKEKJW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide comprises three distinct regions:
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A 2-chlorobenzamide group providing aromaticity and hydrogen-bonding capacity.
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A pyrrolidine moiety contributing to basicity and conformational flexibility.
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A thiophene ring enabling π-π stacking interactions with biological targets.
The IUPAC name, 2-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide, reflects its substitution pattern. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉ClN₂OS |
| Molecular Weight | 334.9 g/mol |
| Canonical SMILES | C1CCN(C1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CS3 |
| InChI Key | SBMCAZYHWKEKJW-UHFFFAOYSA-N |
| PubChem CID | 17013142 |
The thiophene and pyrrolidine groups enhance lipid solubility, as evidenced by a calculated partition coefficient (LogP) of 3.2, suggesting moderate blood-brain barrier permeability.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for the compound reveal distinct signals:
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, aromatic), 6.95 (dd, 1H, thiophene), 3.75–3.60 (m, 4H, pyrrolidine), 3.20 (t, 2H, CH₂N).
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¹³C NMR: 167.8 ppm (amide carbonyl), 140.2 ppm (thiophene C2), 127.9–125.3 ppm (aromatic carbons).
Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 335.1 [M+H]⁺, consistent with the molecular weight.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis involves sequential functionalization of the benzamide core (Figure 1) :
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Nucleophilic Aromatic Substitution: 2-Chlorobenzoyl chloride reacts with 2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethylamine in dichloromethane with triethylamine, yielding the amide bond.
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Pyrrolidine Introduction: A reductive amination of 2-(thiophen-2-yl)acetaldehyde with pyrrolidine and sodium cyanoborohydride generates the intermediate amine .
Key Reaction Conditions:
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Temperature: 0–25°C for amidation.
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Catalysts: Triethylamine (base), NaBH₃CN (reducing agent).
Optimization Challenges
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Steric Hindrance: Bulky thiophene and pyrrolidine groups reduce reaction rates during amidation .
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Byproduct Formation: Competing N-acylation of pyrrolidine necessitates careful stoichiometric control.
| Target | IC₅₀ (nM) | Selectivity Over Human Kinases |
|---|---|---|
| PfGSK3 | 97–172 | 10–50× |
| PfPK6 | 8–11 | 5–20× |
Antimicrobial Activity
Analogous benzamides exhibit broad-spectrum activity:
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8–16 | |
| Escherichia coli | 16–32 |
Mechanistic studies suggest disruption of microbial membrane integrity via thiophene-mediated lipid peroxidation.
P2X7 Receptor Antagonism
Structural analogs (e.g., US6974812B2) inhibit the P2X7 receptor, a mediator of inflammatory responses . Modifications at the benzamide’s chloro position enhance affinity (Ki < 100 nM) .
Mechanistic Insights and Target Interactions
Binding Mode Analysis
Molecular docking reveals:
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The chlorobenzamide group occupies the ATP-binding pocket of PfGSK3, forming hydrogen bonds with Lys183 and Asp200 .
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The thiophene ring stacks against Phe622 in PfPK6, stabilizing hydrophobic interactions .
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Pyrrolidine engages in salt bridges with Glu127 in the P2X7 receptor .
Structure-Activity Relationships (SAR)
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